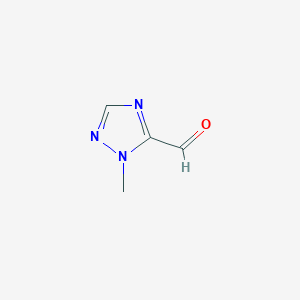

1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Description

Significance of Triazole Scaffolds in Modern Heterocyclic Chemistry

The triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. chemijournal.comtandfonline.com It exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). chemijournal.comtandfonline.com These scaffolds are of paramount importance in medicinal chemistry and drug discovery due to their diverse pharmacological activities. tandfonline.comnih.gov The presence of the triazole ring in a molecule can enhance its biological properties through various interactions, including hydrogen bonding and dipole interactions, which can improve its binding affinity to biological targets. nih.gov

Triazole derivatives have been shown to exhibit a wide array of biological effects, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. tandfonline.comtandfonline.comnih.gov The stability of the triazole ring and its ability to serve as a pharmacophore have led to its incorporation into numerous clinically approved drugs. nih.gov For instance, fluconazole (B54011) and itraconazole (B105839) are well-known antifungal agents that feature a 1,2,4-triazole moiety. chemijournal.com The versatility of the triazole scaffold allows for the synthesis of large libraries of compounds for drug screening, making it a privileged structure in the development of new therapeutic agents. tandfonline.comresearchgate.net

The Role of the Carbaldehyde Functional Group in Organic Synthesis and Functionalization

The carbaldehyde group, often referred to as an aldehyde group, consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and an R group. chemistrytalk.orgwikipedia.org This functional group is highly valuable in organic synthesis due to its reactivity and versatility. The polarity of the carbon-oxygen double bond makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack, which is the basis for many of its characteristic reactions. britannica.comncert.nic.in

Aldehydes can be readily transformed into a wide variety of other functional groups. For example, they can be oxidized to carboxylic acids, reduced to primary alcohols, and can participate in carbon-carbon bond-forming reactions such as the Wittig reaction and aldol (B89426) condensation. wikipedia.orgbritannica.com The formyl group of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a key site for chemical modification, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. mdpi.com This functional group serves as a synthetic handle to create derivatives with potentially enhanced biological activities or other desirable properties for materials science applications. mdpi.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives primarily focuses on its utility as an intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The combination of the biologically active 1,2,4-triazole core with the reactive carbaldehyde group provides a platform for the development of new molecular entities.

One major research trajectory is the use of this compound as a precursor for the synthesis of Schiff bases. The reaction of the carbaldehyde with various primary amines yields imines, which can exhibit a range of biological activities themselves or serve as ligands for the formation of metal complexes. These metal complexes are being investigated for their potential catalytic and therapeutic properties.

Another significant area of research is the exploration of this molecule in the development of new therapeutic agents. By modifying the carbaldehyde group, researchers can synthesize a variety of derivatives, such as hydrazones, oximes, and other heterocyclic systems, and screen them for potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The 1,2,4-triazole scaffold is a known pharmacophore, and the derivatization of the carbaldehyde group allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Furthermore, derivatives of this compound are being explored for their applications in materials science. The triazole ring can act as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The functionalization of the carbaldehyde group can introduce additional coordination sites or alter the electronic properties of the resulting materials, which could be useful in areas such as catalysis, gas storage, and sensing.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 99651-37-3 | synhet.com |

| Molecular Formula | C4H5N3O | americanelements.com |

| Molecular Weight | 111.1 g/mol | americanelements.com |

| IUPAC Name | 2-methyl-1,2,4-triazole-3-carbaldehyde | synhet.com |

| Appearance | Liquid | americanelements.com |

| SMILES | CN1C(=NC=N1)C=O | synhet.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-7-4(2-8)5-3-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNZAZUTPLWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545270 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99651-37-3 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 1 Methyl 1h 1,2,4 Triazole 5 Carbaldehyde

Reactivity at the Carbonyl Center: Condensation and Addition Reactions

The aldehyde functional group in 1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a focal point for a variety of chemical transformations, most notably condensation and addition reactions. These reactions allow for the introduction of diverse structural motifs, leading to a wide array of derivatives with potential biological activities.

Formation of Oxime Derivatives

The reaction of this compound with hydroxylamine (B1172632) hydrochloride in a suitable solvent, such as ethanol (B145695), is expected to yield the corresponding this compound oxime. mdpi.com This condensation reaction is a standard method for the preparation of oximes from aldehydes and ketones. mdpi.com The reaction typically proceeds under mild heating to facilitate the formation of the C=N bond. mdpi.com The resulting oxime can exist as (E) and (Z) isomers, and their formation and stability can be influenced by the reaction conditions.

The synthesis of a similar compound, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, was achieved by reacting the corresponding ketone with an excess of hydroxylamine hydrochloride in dry ethanol under reflux for 5 hours, affording the product in an 86% yield. mdpi.com It is anticipated that this compound would undergo a similar transformation under comparable conditions.

Table 1: Synthesis of a Representative Triazole Oxime Derivative mdpi.com

| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |

| 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Hydroxylamine hydrochloride | Ethanol | 5 hours | (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime | 86% |

Synthesis of Schiff Bases and Related Imines

The condensation of aldehydes with primary amines to form Schiff bases, or imines, is a robust and widely utilized reaction in organic synthesis. rdd.edu.iq For this compound, this reaction provides a straightforward route to a diverse range of derivatives. The reaction typically involves refluxing the aldehyde with a primary amine in a solvent such as ethanol, often with a catalytic amount of acid like acetic acid to facilitate the dehydration step. rdd.edu.iqresearchgate.net

While specific examples starting from this compound are not extensively detailed in the reviewed literature, the general reactivity of aldehydes and the numerous examples of Schiff base formation from other triazole derivatives strongly support this synthetic pathway. rdd.edu.iqresearchgate.netnih.govekb.eg For instance, various 4-amino-1,2,4-triazole (B31798) derivatives readily react with substituted benzaldehydes to form the corresponding Schiff bases. researchgate.net Similarly, the condensation of 4-amino-5-(substituted)-2,4-dihydro-3H-1,2,4-triazol-3-one with aldehydes has been reported to yield the desired imines. nih.gov

Table 2: Representative Conditions for Schiff Base Formation with Triazole Derivatives rdd.edu.iq

| Triazole Derivative | Aldehyde/Ketone | Solvent | Catalyst | Reaction Condition | Product |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiole | Benzaldehyde | Ethanol | Glacial Acetic Acid | Reflux, 12 hours | Schiff Base |

| 4-amino-1,2,4-triazole | Substituted ketones | Acetic Acid | - | - | 4-(substituted benzylidene amino)-4H-1,2,4-triazoles |

Reactions with Nucleophiles for Aldehyde Functional Group Transformation

Beyond condensation reactions, the electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of nucleophiles. These reactions lead to the transformation of the aldehyde functional group into other valuable moieties.

Reduction of the aldehyde to a primary alcohol is another key transformation. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion to the carbonyl carbon, which upon protonation yields the corresponding alcohol, (1-methyl-1H-1,2,4-triazol-5-yl)methanol.

Transformations and Functionalization of the 1,2,4-Triazole (B32235) Ring

In addition to the reactivity centered on the aldehyde group, the 1,2,4-triazole ring itself can be a site for further functionalization, primarily through the transformation of the aldehyde into other functional groups that can then be derivatized.

Introduction of Carboxylic Acid Moieties and their Derivatives

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that opens up a vast array of synthetic possibilities. The direct oxidation of this compound would yield 1-methyl-1H-1,2,4-triazole-5-carboxylic acid. A similar transformation has been reported for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde, which was directly oxidized to the corresponding carboxylic acid. researchgate.net Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O). Another effective method for the oxidation of aldehydes to carboxylic acids involves the use of hydrogen peroxide in the presence of a catalyst. google.commdpi.com

A patent describes the synthesis of the isomeric 1H-1,2,4-triazole-3-carboxylic acid from 5-mercapto-triazole-3-carboxylic acid using hydrogen peroxide in acetic acid. google.com This indicates that the triazole ring is stable under these oxidative conditions.

Esterification and Amidation Reactions for Peptide Analogues

The synthesis of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid provides a versatile intermediate for the preparation of esters and amides. These derivatives are of particular interest in the field of medicinal chemistry, where the 1,2,4-triazole nucleus is often incorporated into peptide analogues to enhance their metabolic stability and biological activity. researchgate.netnih.gov

Esterification: The carboxylic acid can be converted to its corresponding esters, such as methyl or ethyl esters, through Fischer esterification. This typically involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. masterorganicchemistry.comresearchgate.net A patent for the synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate (B1220265) describes the use of thionyl chloride and methanol (B129727) to achieve esterification. google.com Another patent details the esterification of 1,2,4-triazole-3-carboxylic acid with methanol in the presence of concentrated sulfuric acid. google.com

Amidation: The formation of amide bonds from 1-methyl-1H-1,2,4-triazole-5-carboxylic acid is a key step in the synthesis of peptide analogues. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, can be employed to facilitate the reaction between the carboxylic acid and an amine or an amino acid ester. lookchemmall.com The synthesis of peptides containing 5-amino-1-methyl-1H- researchgate.netgoogle.comnih.govtriazole-3-carboxylic acid has been reported, highlighting the utility of such building blocks in peptide chemistry. researchgate.nettandfonline.com In some cases, direct amidation might be challenging due to the reactivity of the triazole ring itself, necessitating a multi-step approach involving the synthesis of an ester intermediate followed by aminolysis. nih.gov

Table 3: Common Reagents for Esterification and Amidation of Carboxylic Acids

| Transformation | Reagents | Notes |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4, SOCl2) | Typically requires refluxing. masterorganicchemistry.comresearchgate.net |

| Amidation | Amine, Coupling Reagent (e.g., DCC, HBTU) | Standard conditions for peptide synthesis. lookchemmall.com |

Homologation Reactions: Arndt–Eistert and Cyanide-Mediated Approaches

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a valuable synthetic transformation. For this compound, this typically requires a two-step sequence involving oxidation to the corresponding carboxylic acid followed by a chain-extension reaction.

Arndt–Eistert Homologation

The Arndt–Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. wikipedia.orgorganic-chemistry.org The process is not directly applicable to aldehydes and necessitates the initial oxidation of this compound to 1-methyl-1H-1,2,4-triazole-5-carboxylic acid. This oxidation can be achieved using standard oxidizing agents suitable for heterocyclic aldehydes. researchgate.net

The sequence for the Arndt–Eistert synthesis proceeds through three key steps: adichemistry.comnrochemistry.com

Acid Chloride Formation : The precursor carboxylic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Diazoketone Formation : The acid chloride reacts with diazomethane (B1218177) (CH₂N₂) in a nucleophilic acyl substitution to yield an α-diazoketone. An excess of diazomethane or a non-nucleophilic base is often used to neutralize the HCl byproduct. nrochemistry.com

Wolff Rearrangement : The α-diazoketone undergoes a rearrangement, typically catalyzed by silver(I) oxide (Ag₂O), heat, or light, to form a highly reactive ketene (B1206846) intermediate. This rearrangement proceeds with the retention of stereochemistry at the migrating group. wikipedia.orgadichemistry.com

Nucleophilic Trapping : The ketene is then trapped in situ by a nucleophile. The use of water, alcohols, or amines leads to the formation of the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.org

This methodology allows for the synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)acetic acid and its derivatives, which are valuable intermediates for further elaboration.

Cyanide-Mediated Approaches

While cyanide-mediated homologation reactions exist for certain classes of aldehydes, this approach is not widely documented in the literature for this compound. These methods typically involve the formation of a cyanohydrin, followed by reduction and hydrolysis, but their application to this specific heterocyclic system remains largely unexplored.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The aldehyde functionality of this compound is a key handle for constructing fused heterocyclic systems. Through condensation and subsequent cyclization reactions, the triazole ring can be annulated with various other heterocyclic moieties, leading to compounds with diverse chemical properties.

A primary strategy involves the condensation of the aldehyde with nucleophiles that possess a second reactive site, initiating a cyclocondensation cascade. For instance, reaction with compounds containing hydrazine (B178648) or active methylene groups can lead to the formation of fused six-membered rings. A common pathway is the reaction with 4-amino-1,2,4-triazole derivatives, which can react with α- or β-bifunctional compounds to yield fused systems like 1,2,4-triazolo[4,3-b] nih.govnih.govdtic.miltriazines. nih.gov

Another prominent fused system accessible from triazole precursors is the nih.govnih.govdtic.miltriazolo[1,5-d] nih.govnih.govdtic.miltriazine core. researchgate.netosi.lv Synthetic routes often involve the construction of the triazine ring onto a pre-existing triazole. By reacting the aldehyde group of this compound with a suitable C-N-N or N-C-N synthon, intramolecular cyclization can furnish the desired triazolo-triazine framework.

The table below illustrates representative reaction conditions for the synthesis of related fused triazole systems, which are adaptable for this compound.

| Fused System | Reactant Type | Typical Conditions | Reference |

|---|---|---|---|

| nih.govnih.govdtic.milTriazolo[4,3-b] nih.govnih.govdtic.miltriazines | 4-Amino-5-hydrazino-1,2,4-triazoles + Bifunctional electrophiles | Reflux in Ethanol/DMF | nih.gov |

| nih.govnih.govdtic.milTriazolo[1,5-b] nih.govnih.govdtic.miluzhnu.edu.uatetrazines | 3,6-Disubstituted 1,2,4,5-tetrazines + Oxidative cyclization | (Diacetoxyiodo)benzene, Trifluoroethanol, Heat | beilstein-journals.org |

| nih.govnih.govdtic.milTriazolo[3,4-b] nih.govbeilstein-journals.orgbenzoxazole | Ester ethoxycarbonylhydrazones + 2-Aminophenol | Reflux | nih.gov |

Regioselective and Stereoselective Functionalization of the Triazole Core

Functionalization of the 1-methyl-1H-1,2,4-triazole core can be challenging due to the presence of multiple nitrogen atoms and the relative inertness of the C-H bonds. However, regioselective methods have been developed, primarily focusing on N-alkylation or C-H activation.

Since the starting material is already alkylated at the N1 position, further alkylation with reagents like iodomethane (B122720) would lead to the formation of a quaternary 1,4-dimethyl-1,2,4-triazolium salt. dtic.milresearchgate.net This reaction is regioselective for the N4 position.

More advanced strategies target the functionalization of the C3-H bond. Direct C-H activation of 1,2,4-triazoles has been reported, allowing for the introduction of aryl groups at this position. researchgate.net These methods often require transition metal catalysis and careful selection of directing or protecting groups to achieve high regioselectivity.

Stereoselective functionalization primarily involves reactions at the C5-carbaldehyde group. The aldehyde can undergo a variety of nucleophilic addition reactions. The use of chiral catalysts, reagents, or auxiliaries can induce facial selectivity, leading to the formation of chiral secondary alcohols with high enantiomeric excess. While specific examples for this compound are not extensively detailed, the principles of asymmetric synthesis are broadly applicable to this substrate.

Alkylation and Arylation Methods for Triazole S-Derivatives

Sulfur-containing derivatives of 1,2,4-triazoles are important synthetic intermediates. The preparation of S-derivatives from this compound first requires conversion of the aldehyde to a thiol or thione. This can be accomplished through multi-step sequences, for example, by converting the corresponding carboxylic acid to a thioamide and subsequent cyclization.

Once the 1-methyl-1H-1,2,4-triazole-5-thiol (which exists in tautomeric equilibrium with the thione form) is obtained, it can be readily alkylated or arylated with high regioselectivity at the sulfur atom. researchgate.net The reaction is typically performed under basic conditions, where a base such as potassium hydroxide (B78521) or sodium ethoxide deprotonates the thiol to form a highly nucleophilic thiolate anion. uzhnu.edu.uaresearchgate.net This anion then reacts exclusively at the sulfur atom with various electrophiles.

| Electrophile | Base/Solvent | Product Type | Reference |

|---|---|---|---|

| Alkyl Halides (e.g., R-Br, R-I) | KOH / Ethanol | S-Alkyl-1,2,4-triazole | uzhnu.edu.ua |

| Ethyl Chloroacetate | NaOEt / Ethanol | S-Ethoxycarbonylmethyl-1,2,4-triazole | researchgate.net |

| Dihaloalkanes (e.g., CH₂Br₂) | K₂CO₃ / Acetone | Bis(triazolyl-thio)alkane | nih.gov |

| Benzyl (B1604629) Chlorides | Base | S-Benzyl-1,2,4-triazole | researchgate.net |

The resulting thioethers are stable and can be used in further synthetic manipulations, such as oxidation to sulfoxides or sulfones, or as precursors for other functional groups.

Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are powerful tools for generating molecular diversity efficiently. tcichemicals.com this compound is a suitable aldehyde component for various MCRs, enabling the rapid construction of complex heterocyclic scaffolds.

For example, it can be envisioned as a substrate in the Biginelli or Hantzsch-type reactions. More significantly, it can participate in isocyanide-based MCRs like the Ugi and Passerini reactions.

Ugi four-component reaction (4CR) : This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound in this reaction would lead to the formation of α-acylamino amides bearing the triazole moiety.

Passerini three-component reaction (3CR) : This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides.

Furthermore, MCRs have been specifically developed to synthesize fused triazole systems. A notable example is the one-pot, four-component synthesis of nih.govnih.govdtic.miltriazolo[1,5-a]pyrimidines using an aldehyde, 3-amino-1,2,4-triazole, an amine, and a β-ketoester equivalent. researchgate.net Substituting this compound as the aldehyde component in such reactions provides a direct route to novel and highly substituted fused heterocyclic libraries. These strategies highlight the potential of this aldehyde in combinatorial chemistry and drug discovery programs. nih.gov

Applications of 1 Methyl 1h 1,2,4 Triazole 5 Carbaldehyde and Its Derivatives in Medicinal Chemistry and Pharmaceutical Research

Role as Key Heterocyclic Building Blocks and Synthetic Intermediates

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is classified as a heterocyclic building block, a category of organic compounds used as versatile starting materials for constructing more complex molecules. mdpi.com Its utility in synthetic and medicinal chemistry stems from the presence of the 1,2,4-triazole (B32235) ring and a reactive carbaldehyde functional group. wikipedia.org The aldehyde allows for a wide range of chemical transformations, most notably condensation reactions with primary amines to form Schiff bases (imines). chemmethod.commdpi.comekb.eg

This reactivity is fundamental to its role as a synthetic intermediate. By reacting the carbaldehyde with various amines, hydrazides, or other nucleophiles, chemists can readily introduce diverse substituents and build larger molecular frameworks. This process, often referred to as molecular hybridization, is a key strategy in drug discovery for creating novel compounds with enhanced biological activity. nih.gov For instance, the formation of Schiff bases from triazole aldehydes is a common step in the synthesis of new compounds screened for antimicrobial, anticancer, and anti-inflammatory properties. chemmethod.commdpi.comekb.eg The resulting imine bond can be further modified, or it can be a critical pharmacophoric feature in its own right, contributing to the molecule's interaction with biological targets.

Development of Pharmacologically Active Triazole Analogues

The 1,2,4-triazole scaffold is a privileged structure in drug discovery, and derivatives synthesized from precursors like this compound have demonstrated a wide spectrum of pharmacological activities. nih.govresearchgate.net Researchers have extensively explored this chemical space, leading to the identification of potent agents for treating infectious diseases, cancer, and various inflammatory and neurological conditions.

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial agents. researchgate.net The fusion of the triazole ring with other heterocyclic systems or the introduction of specific functional groups, often via an aldehyde precursor, can yield compounds with significant activity against a range of pathogens. nih.govnih.gov

Many newly synthesized 1,2,4-triazole derivatives, including Schiff bases, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. chemmethod.comresearchgate.net For example, a series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong activity against Staphylococcus aureus, with some derivatives exhibiting effects superior to the standard drug streptomycin. researchgate.net Similarly, hybrids of 1,2,4-triazoles with fluoroquinolones have shown excellent activity against pathogens like E. coli, P. aeruginosa, and S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.12 µg/mL. mdpi.com

The antifungal properties of triazoles are perhaps their most famous application, with drugs like fluconazole (B54011) and itraconazole (B105839) being mainstays in clinical practice. acs.org These agents primarily act by inhibiting the fungal enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. ijpsjournal.com Research continues to yield new triazole derivatives with potent antifungal effects. For instance, certain Schiff base derivatives of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione displayed notable activity against Candida albicans, with MIC values recorded at 62.5 µg/mL. mdpi.com

| Compound Type | Target Organism | Activity (MIC) | Reference |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | E. coli, S. aureus, P. aeruginosa | 0.12 - 1.95 µg/mL | mdpi.com |

| Schiff base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Candida albicans | 62.5 µg/mL | mdpi.com |

| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | S. aureus, B. subtilis | 2.0 - 8.0 µg/mL | nih.gov |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, P. aeruginosa | 5 µg/mL | nih.gov |

The 1,2,4-triazole nucleus is a key feature in several anticancer drugs, such as the aromatase inhibitors letrozole (B1683767) and anastrozole. chemmethod.com This has spurred extensive research into novel triazole derivatives as potential antineoplastic agents. nih.govnih.gov These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression. ekb.egmdpi.com

Numerous studies have demonstrated the cytotoxic effects of newly synthesized 1,2,4-triazole derivatives against a panel of human cancer cell lines. Schiff bases derived from 3-amino-1H-1,2,4-triazole and substituted benzaldehydes showed effective anticancer activity against liver (HEPG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. ekb.eg Further investigation revealed that these compounds could induce apoptosis, as confirmed by an increased Bax/Bcl-2 ratio, and reduce the expression of genes associated with cell growth. ekb.eg Other studies on different series of 1,2,4-triazole derivatives have reported potent antiproliferative activity, with IC₅₀ values in the low micromolar and even nanomolar range against various cancer cells. mdpi.commdpi.comnih.gov

| Compound Class | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| 1,2,4-Triazole-Schiff base hybrids | Breast (MCF-7), Colon (HCT-116) | Not specified | ekb.eg |

| 1,2,4-Triazole scaffold derivatives | Multiple cancer cell lines | IC₅₀ = 3.6 µM (EGFR inhibition) | mdpi.comnih.gov |

| 1,2,3-Triazole/1,2,4-triazole hybrids | Multiple cancer cell lines | GI₅₀ = 35 nM | mdpi.com |

| Arylidene derivatives of naproxen-triazoles | Breast (MCF-7), Cervical (HeLa) | IC₅₀ = 4.83–12.07 μM | nih.gov |

The 1,2,4-triazole ring is a critical bioisostere of amide or carboxyl groups, a feature leveraged in the design of antiviral drugs like ribavirin, which has activity against a broad spectrum of RNA and DNA viruses. nih.govnih.govnih.gov This has established the triazole scaffold as a valuable platform for developing new antiviral agents. tandfonline.com

Research has shown that derivatives of 1,2,4-triazole are effective against various viral pathogens, including influenza, human immunodeficiency virus (HIV), and herpes simplex virus (HSV). nih.govtandfonline.comresearchgate.net For example, certain enantiomers of 1,2,4-triazole-3-thiones have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov Fused heterocyclic systems, such as 1,2,4-triazoloazines modified with fluoroglycine, have also shown significant activity against influenza A (H1N1), with molecular modeling suggesting they target the viral hemagglutinin protein, preventing attachment to host cells. nih.govnih.gov The versatility of the triazole scaffold continues to make it a focus of research for discovering treatments for emerging viral infections. tandfonline.comresearchgate.net

14α-Demethylase: This is the most well-known target for triazole antifungals. The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of this cytochrome P450 enzyme, disrupting ergosterol synthesis and compromising fungal cell membrane integrity. nih.govacs.orgijpsjournal.commdpi.com

DNA Gyrase: As a type II topoisomerase essential for bacterial DNA replication, DNA gyrase is a validated target for antibiotics. nih.gov Novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of both DNA gyrase and dihydrofolate reductase. nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleotides and certain amino acids in both microbes and human cells. nih.govmdpi.com Triazole derivatives have been designed as DHFR inhibitors, acting as antifolates to block cell proliferation, making them useful as antibacterial and anticancer agents. wikipedia.orgnih.govnih.gov

Glucosamine-6-Phosphate Synthase: This enzyme is a target for developing antimicrobial agents. tandfonline.comnih.gov Triazole derivatives have been synthesized and evaluated as potential inhibitors of this enzyme. nih.gov

SecA ATPase: This enzyme is involved in protein secretion in bacteria, making it an attractive target for new antibiotics. Thiouracil derivatives containing a 1,2,4-triazolo[3,4-b] nih.govresearchgate.netmdpi.comthiadiazole core have been identified as SecA inhibitors. mdpi.com

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease. Azinane-triazole based compounds have shown potent inhibition of both AChE and BChE. orscience.rumdpi.com

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Certain 1,2,4-triazole derivatives have been shown to be potent and selective COX-2 inhibitors, which is linked to their anti-inflammatory activity. nih.gov

Pregnane X Receptor (PXR): PXR is a nuclear receptor that regulates the metabolism of drugs and other xenobiotics. While most research focuses on agonists, 1,4,5-substituted 1,2,3-triazole analogs have been identified as potent and specific PXR antagonists, which could help mitigate adverse drug reactions. nih.govwikipedia.org Although this finding is for the 1,2,3-triazole isomer, it highlights the potential of triazole scaffolds to modulate this receptor. nih.gov

Beyond their antimicrobial and anticancer properties, 1,2,4-triazole derivatives have shown significant potential in treating inflammation, pain, and neurological disorders like epilepsy. researchgate.netacs.org

Anti-inflammatory and Analgesic Activity: Numerous studies have reported the anti-inflammatory and analgesic (pain-relieving) properties of 1,2,4-triazole derivatives. ekb.egacs.orgnih.gov In animal models, certain compounds have demonstrated significant inhibition of edema, with potency comparable or even superior to standard drugs like ibuprofen (B1674241) and celecoxib. mdpi.comacs.orgnih.gov For example, one study found that a triazole derivative exhibited 91% edema inhibition compared to 82% for ibuprofen. acs.orgnih.gov The analgesic effects are often evaluated using acetic acid-induced writhing tests, where triazole compounds have shown a significant reduction in pain response. ekb.egacs.org

Anticonvulsant Activity: The 1,2,4-triazole scaffold is a promising pharmacophore for the development of new antiepileptic drugs. ijpsjournal.commdpi.comnih.gov Derivatives have shown potent anticonvulsant activity in established preclinical models, such as the maximal electroshock (MES) and 6 Hz seizure tests. ijpsjournal.comnih.gov Some 1,2,4-triazole-3-thione derivatives were found to be 2-3 times more potent than the widely used antiepileptic drug valproic acid in the 6 Hz model, which is relevant for pharmacoresistant epilepsy. ijpsjournal.comnih.gov

| Activity | Model / Test | Result | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | 91% inhibition of edema | acs.orgnih.gov |

| Analgesic | Acetic acid writhing test | 83% reduction in wriths | acs.org |

| Anticonvulsant | 6 Hz seizure test (mice) | 2-3 times more potent than valproic acid | ijpsjournal.comnih.gov |

| Anticonvulsant | Maximal Electroshock (MES) test | ED₅₀ value of 38.5 mg/kg for active compound | nih.gov |

Antiparasitic and Antileishmanial Agents

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant potential as agents against a variety of parasites, including helminths and Leishmania species. nih.gov Research into new thiosemicarbazide (B42300) and 1,2,4-triazole derivatives has identified compounds with notable anthelmintic activity. researchgate.net For instance, a quinoline-6-carboxylic acid derivative featuring a methoxyphenyl substituent (Compound II-1) showed high activity against the nematode Rhabditis sp. with a lethal concentration (LC50) of 0.3 mg/mL. researchgate.net This same compound also exhibited ovicidal and larvicidal properties against Haemonchus contortus and ovicidal effects on Strongylidae sp.. researchgate.net Further studies on different series of 1,2,4-triazole derivatives have shown that compounds possessing a methylidene group demonstrated stronger anthelmintic activity against Rhabditis sp. than the standard drug albendazole. nih.gov

In the realm of antileishmanial research, 1,2,4-triazole derivatives have also emerged as promising candidates. nih.gov Novel benzimidazole-triazole hybrids have been synthesized and evaluated for their in vitro activity against Leishmania tropica. Among the tested compounds, several showed significant inhibitory effects on the growth of the parasite.

The table below summarizes the antiparasitic and antileishmanial activities of selected 1,2,4-triazole derivatives.

| Derivative Class | Target Organism | Activity Type | Key Findings |

| Quinoline-1,2,4-triazole | Rhabditis sp. | Anthelmintic | LC50 = 0.3 mg/mL for a methoxyphenyl substituted derivative. researchgate.net |

| Quinoline-1,2,4-triazole | Haemonchus contortus | Ovicidal, Larvicidal | >45% egg mortality; >75% larval mortality. researchgate.net |

| Quinoline-1,2,4-triazole | Strongylidae sp. | Ovicidal | ≥55% egg mortality. researchgate.net |

| Amidrazone-derived 1,2,4-triazoles | Rhabditis sp. | Anthelmintic | Two compounds showed stronger activity than albendazole. nih.govnih.gov |

| Benzimidazole-triazoles | Leishmania tropica | Antileishmanial | Several derivatives showed significant growth inhibition. |

| 1,2,4-Triazolo/benzimidazolo-pyrimidine hybrids | Plasmodium falciparum | Antimalarial | Certain derivatives showed better activity with notable IC50 values. nih.gov |

Other Biological Activities: Antidiabetic, Neuroprotectant, Antimalarial, Cannabinoid CB1 Receptor Antagonism, PDE4A Inhibition, GABA-A Receptor Antagonism

The versatility of the 1,2,4-triazole core has led to its exploration in a wide array of biological contexts beyond antimicrobial and antiparasitic applications. nih.gov

Antidiabetic Activity: Derivatives of 1,2,4-triazole have been investigated as potential treatments for Diabetes Mellitus. These compounds often function by inhibiting key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

Neuroprotectant Effects: The neuroprotective properties of 1,2,4-triazole derivatives have been reported, particularly in the context of ischemic stroke and neurodegenerative diseases. nih.gov

Antimalarial Activity: The fight against malaria has also benefited from the development of triazole-based compounds. nih.gov Triazoles, both 1,2,3- and 1,2,4-isomers, have shown promising in vitro antiplasmodial and in vivo antimalarial effects. sci-hub.seresearchgate.net Hybrid molecules that link a triazole ring with other antimalarial pharmacophores, such as quinoline, have been synthesized and demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govsci-hub.se The triazole often acts as a stable and pharmacologically active linker. sci-hub.se

Cannabinoid CB1 Receptor Antagonism: The 1,2,4-triazole scaffold has been a key component in the design of antagonists for the cannabinoid type 1 (CB1) receptor. nih.gov A series of 1,2,4-triazole-containing diarylpyrazolyl carboxamides were synthesized and showed significant CB1 receptor binding affinity, with excellent selectivity over the CB2 receptor. nih.gov

PDE4A Inhibition: 1,2,4-Triazoles have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme family involved in inflammatory processes. nih.gov Fused heterocyclic systems, such as 7H- nih.govnih.govagriplantgrowth.comtriazolo[3,4-b] nih.govagriplantgrowth.comnih.govthiadiazines and nih.govnih.govagriplantgrowth.comtriazolo[4,3-b]pyridazines, have been shown to be potent PDE4A inhibitors. nih.gov

GABA-A Receptor Antagonism: Certain 1,2,4-triazole derivatives have been shown to interact with γ-aminobutyric acid-A (GABA-A) receptors, which are crucial in the central nervous system. nih.gov Studies have investigated the affinity of specific 1,2,4-triazole-3-thione derivatives for GABA-A receptors and benzodiazepine (B76468) binding sites. researchgate.net

The diverse biological activities of 1,2,4-triazole derivatives are summarized in the table below.

| Biological Activity | Target/Mechanism | Derivative Class |

| Antidiabetic | α-amylase & α-glucosidase inhibition | Various 1,2,4-triazole hybrids |

| Neuroprotectant | Anti-oxidative stress, Anti-inflammatory | 1,3,5-triphenyl-1,2,4-triazoles |

| Antimalarial | Dihydrofolate reductase inhibition (potential) | Quinolone-1,2,4-triazole hybrids sci-hub.se |

| Cannabinoid CB1 Receptor Antagonism | CB1 Receptor Binding | Diarylpyrazolyl carboxamides with 1,2,4-triazole nih.gov |

| PDE4A Inhibition | PDE4A Enzyme Inhibition | Triazolothiadiazines, Triazolopyridazines nih.gov |

| GABA-A Receptor Antagonism | GABA-A Receptor Binding | 1,2,4-triazole-3-thiones researchgate.net |

Utility as Bioisosteres in Rational Drug Design

The 1,2,4-triazole ring is a valuable tool in medicinal chemistry, frequently employed as a bioisostere—a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. mdpi.com This strategy is a cornerstone of rational drug design, used to enhance a molecule's potency, selectivity, metabolic stability, or pharmacokinetic profile. drughunter.comresearchgate.net

The 1,2,4-triazole moiety is considered an excellent non-classical bioisostere for the amide bond. nih.gov It can mimic the hydrogen bonding properties and the trans configuration of an amide while being resistant to enzymatic hydrolysis by proteases, a common metabolic liability for amide-containing drugs. drughunter.comnih.gov This replacement can lead to improved metabolic stability and oral bioavailability. drughunter.com A notable example is the development of the anxiolytic drug alprazolam, where a 1,2,4-triazole ring serves as a metabolically stable replacement for a tertiary amide within the benzodiazepine structure. drughunter.comnih.gov

Beyond mimicking amides, the 1,2,4-triazole ring also functions as a bioisostere for esters and carboxylic acids. nih.govmdpi.com Its unique electronic properties, including a moderate dipole character and the ability to participate in hydrogen bonding, allow it to interact with biological receptors with high affinity. nih.gov In recent drug discovery efforts, a 1,2,4-triazole was successfully used to replace a key amide group in a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of the enzyme CSNK2. acs.org Crystallographic data confirmed that the triazole ring recapitulated the essential hydrogen bonding interactions of the original amide, leading to improved potency and metabolic stability. acs.org

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 1,2,4-triazole derivatives, extensive SAR studies have been conducted to optimize their profiles for various therapeutic targets.

In the development of CB1 receptor antagonists , SAR studies on 1,2,4-triazole-containing diarylpyrazolyl carboxamides revealed that incorporating the 1,2,4-triazole ring onto the pyrazole (B372694) scaffold via a methylene (B1212753) linker significantly improved binding affinity for the CB1 receptor. nih.gov However, another study on 1,2,4-triazole-3-carboxamides, designed by replacing a carbon atom in the pyrazole ring of the reference antagonist SR141716 with a nitrogen, resulted in a loss of affinity, highlighting the specific spatial and electronic requirements of the receptor's binding pocket. nih.gov

For PDE4 inhibitors , SAR exploration of fused triazole systems like triazolothiadiazines has shown that substitutions on the phenyl ring at the C3 position of the 1,2,4-triazole are critical. nih.gov Specifically, substitutions at one of the ortho positions of this phenyl ring were found to be necessary to maintain potent PDE4A inhibition. nih.gov This suggests that the C3-phenyl group interacts with a specific sub-pocket of the enzyme's active site. nih.gov

SAR studies of Phenylcarbamoylpiperidine-1,2,4-triazole amide derivatives as potential inhibitors of aldo-keto reductases (AKR1B1 & AKRB10) have also been conducted, correlating the binding interactions observed in docking studies with previously obtained anti-inflammatory activity results. mdpi.com These studies help to rationalize the observed activities and guide the design of more potent and selective inhibitors.

Applications in Agrochemical Development

The 1,2,4-triazole nucleus is a significant structural component in modern agrochemicals, where its derivatives are widely used as fungicides, herbicides, and insecticides. researchgate.net The biological activity of these compounds in an agricultural context often stems from their ability to inhibit key fungal or plant enzymes.

Fungicides: Triazole fungicides, often referred to as conazoles, are a major class of agrochemicals used to protect a wide variety of crops. isres.org Their primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov This disruption leads to the cessation of fungal growth. Commercial triazole fungicides include well-known products like tebuconazole, propiconazole, and difenoconazole. nih.govresearchgate.net The development of new triazole derivatives continues to be an active area of research, with a focus on creating molecules with broad-spectrum activity and low environmental impact. nih.gov

Herbicides and Insecticides: Beyond their fungicidal properties, 1,2,4-triazole derivatives have also been developed as herbicides and insecticides. agriplantgrowth.com As herbicides, they can effectively control the growth of weeds, ensuring better crop yields. agriplantgrowth.com In the context of insecticides, the triazole moiety is a frequent structural feature in biologically active compounds that can offer protection against various insect pests that damage food crops. researchgate.net The versatility of the 1,2,4-triazole ring allows for the synthesis of a diverse range of molecules, enabling the development of agrochemicals with specific activities and improved safety profiles. agriplantgrowth.com

Computational and Theoretical Investigations of 1 Methyl 1h 1,2,4 Triazole 5 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which various other properties can be derived.

Density Functional Theory (DFT) has become a popular quantum chemical method for investigating the molecular properties of heterocyclic compounds, including 1,2,4-triazole (B32235) derivatives. DFT calculations are used to optimize the molecular geometry, providing a stable, minimum-energy configuration of the molecule. From this optimized structure, various electronic properties such as dipole moment, polarizability, and thermodynamic parameters can be calculated. nih.gov For instance, DFT studies on related benzimidazole (B57391) derivatives have been used to elucidate molecular-level properties and predict their behavior, a technique readily applicable to triazoles. mdpi.com These computational approaches allow for the prediction of molecular behavior without the need for experimental procedures. mdpi.com

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. irjweb.com

In studies of various triazole derivatives, the HOMO-LUMO energy gap is calculated to assess the molecule's bioactivity and potential for intramolecular charge transfer. irjweb.comntu.edu.iq For example, in one study on an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 3.87 eV, indicating significant stability. orientjchem.org These calculations help rationalize properties like ionization potential, electron affinity, and global reactivity descriptors. mdpi.com The distribution of HOMO and LUMO orbitals across the molecule can also identify the regions most likely to be involved in chemical reactions. orientjchem.org

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Imidazole Derivative | -5.61 | -1.74 | 3.87 | B3LYP/6-31G |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311G |

| 5-phenyl-1H-1,2,4-triazol-3-amine (Tautomer A) | -9.518 | 1.649 | 11.167 | HF/6-31G (Gas Phase) |

| 3-phenyl-1H-1,2,4-triazol-5-amine (Tautomer B) | -9.261 | 1.974 | 11.235 | HF/6-31G (Gas Phase) |

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. DFT methods can simulate vibrational (FT-IR) and electronic (UV-Vis) spectra with a high degree of accuracy.

For FT-IR spectra, calculations provide the vibrational frequencies and intensities of a molecule's normal modes. These computed spectra can be compared with experimental data to confirm the structure of a synthesized compound. mdpi.com For instance, in studies of triazole derivatives, theoretical FT-IR spectra have shown good agreement with experimental results, helping to assign specific vibrational bands to functional groups like C=N, N-N, and C=O stretches. mdpi.comresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which allows for the simulation of UV-Vis absorption spectra. mdpi.com These simulations help identify the nature of electronic transitions, such as n → π* and π → π* transitions, which are characteristic of heterocyclic compounds containing lone pairs and pi systems. researchgate.net Such analyses have been successfully applied to various 1,2,4-triazole derivatives to understand their photophysical properties. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. orientjchem.org

For heterocyclic compounds like triazole derivatives, MEP analysis can identify the most reactive parts of the molecule. nih.gov For example, in related imidazole structures, the nitrogen atoms of the ring often exhibit the maximum negative potential, indicating they are the primary sites for electrophilic interactions. orientjchem.org Conversely, hydrogen atoms attached to nitrogen often show the most positive potential, highlighting their acidic nature. orientjchem.org This information is crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in medicinal chemistry is molecular docking, which predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor.

Molecular docking is a powerful in silico tool for screening potential drug candidates by predicting their binding orientation and affinity within the active site of a target protein. pensoft.net This method is widely applied to 1,2,4-triazole derivatives to explore their potential as inhibitors of various enzymes or as receptor antagonists. nih.govekb.eg

The process involves placing the ligand in multiple conformations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity (often in kcal/mol). nih.gov Lower docking scores typically indicate a more favorable binding interaction.

Docking studies on 1,2,4-triazole-based compounds have revealed key interactions responsible for their biological activity. These interactions often include:

Hydrogen Bonds: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors, forming critical interactions with amino acid residues in the protein's active site. pensoft.netnih.gov

Hydrophobic Interactions: Substituted aryl rings or alkyl chains on the triazole scaffold frequently engage in hydrophobic or π-stacking interactions with nonpolar residues. pensoft.netnih.gov

These studies not only predict binding affinities but also provide a detailed, three-dimensional view of the ligand-protein complex, guiding the rational design of more potent and selective derivatives. nih.gov For example, docking of triazole derivatives into the active sites of enzymes like c-kit tyrosine kinase has shown excellent binding affinities, suggesting their potential as anti-cancer agents. nih.gov

| Triazole Derivative Class | Protein Target | Reported Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Triazole-coupled acetamides | c-kit tyrosine kinase | -176.749 | Not specified |

| Triazole-coupled acetamides | Protein kinase B | -170.066 | Not specified |

| S-substituted 4-R1-5-(((3-(pyridine-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols | Hemoxygenase-1 (HO-1) | -10.2 | ARG136, GLY139, LYS18 |

| 4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H1,2,4-triazole-3-one | Tyrosinase (2Y9X) | Not specified | His244, His263, Phe264, Val283 |

Computational Elucidation of Molecular Mechanisms of Action

Computational studies, particularly molecular docking, have become instrumental in elucidating the molecular mechanisms of action for derivatives of 1,2,4-triazole. These in silico methods predict the binding orientation and affinity of a ligand to a specific protein target, offering insights into the structure-activity relationships that govern its biological effects.

Molecular docking simulations have been employed to explore the binding modes of various 1,2,4-triazole derivatives with a range of biological targets. For instance, studies on anticancer agents have investigated interactions with targets such as EGFR, BRAF, Tubulin, c-Met kinase, and aromatase. nih.govnih.govnih.gov In the context of aromatase inhibitors, which are crucial in treating certain types of breast cancer, computational models show that the nitrogen atoms of the 1,2,4-triazole ring are critical for coordinating with the iron atom in the heme moiety of the cytochrome P450 enzyme. nih.gov Phenyl moieties attached to the core structure often engage in key interactions within the enzyme's active site, while incorporated carbonyl groups can form hydrogen bonds, further stabilizing the ligand-receptor complex. nih.gov

Docking analyses have successfully rationalized the activity of potent compounds. For example, the binding of a nih.govnih.govmdpi.comtriazolo[4,3-b] nih.govnih.govnih.govmdpi.comtetrazine derivative to c-Met kinase was explained by three specific hydrogen bonding interactions. nih.gov Similarly, in the pursuit of novel adenosine (B11128) A2B receptor antagonists, docking scores were found to be consistent with experimentally observed cytotoxic IC50 values. nih.gov These computational models can identify key amino acid residues that interact with the triazole derivatives through hydrogen bonds, hydrophobic interactions, and π-stacking, providing a detailed picture of the binding mechanism at the molecular level. pensoft.net

The following table summarizes findings from various molecular docking studies on 1,2,4-triazole derivatives, highlighting their intended targets and key binding interactions.

| Triazole Derivative Class | Biological Target | Key Computational Findings & Interactions | Reference |

|---|---|---|---|

| Anticancer Triazoles | EGFR, BRAF, Tubulin | Docking studies explored the binding modes of the most active compounds to these cancer targets. | nih.gov |

| Anticancer Triazoles | Adenosine A2B receptor | In silico docking scores were consistent with the observed IC50 values against breast adenocarcinoma cells. | nih.gov |

| Antiproliferative Tetrazine Hybrids | c-Met Kinase | Docking analysis rationalized binding through three hydrogen bonding interactions. | nih.gov |

| Aromatase Inhibitors | Aromatase (Cytochrome P450) | Nitrogen atoms of the triazole ring bind to the heme iron; phenyl moieties have key interactions in the active site. | nih.gov |

| Antitubercular Agents | Mycobacterium tuberculosis CYP121 | Molecular docking was used to investigate interactions with this potential antimycobacterial target. | mdpi.com |

| Antioxidant Agents | NO-synthase, NMDA-receptor | Derivatives formed hydrogen bonds with key residues like Val677 and Arg596 (NO-synthase) and Gln405, Arg523 (NMDA-receptor). | pensoft.net |

Conformational Analysis and Molecular Dynamics Simulations of Triazole Compounds

Conformational analysis and molecular dynamics (MD) simulations provide deeper insights into the dynamic nature of 1,2,4-triazole derivatives and their interactions with biological macromolecules. While molecular docking provides a static snapshot of binding, MD simulations model the movement of atoms over time, offering a more realistic representation of the compound's behavior in a biological environment. These simulations are crucial for assessing the stability of ligand-protein complexes and understanding the conformational changes that may occur upon binding. researchgate.net

MD simulations have been used to validate docking results and to scrutinize the conformational dynamics of protein-ligand complexes. pensoft.netresearchgate.net A typical MD simulation runs for tens to hundreds of nanoseconds, tracking parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA). pensoft.netresearchgate.net A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site, confirming the stability of the complex. pensoft.net For example, a 20 ns MD simulation of a potent triazole ligand in its receptor's active pocket revealed promising stability. researchgate.net

Theoretical studies also focus on the conformational preferences of the triazole ring and its substituents. Quantum-chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the relative stability of different tautomers and conformers. researchgate.netresearchgate.net These studies analyze parameters like torsion angles to identify the most stable conformations. For some 4-amino-5-phenyl-1,2,4-triazole-3-thiol (B7760984) derivatives, calculations revealed that specific conformers corresponding to cis- or trans-forms (with torsion angles of 0° or 180°) are energetically favored. researchgate.net Such analyses are vital for understanding the intrinsic structural properties that influence a molecule's reactivity and biological interactions.

The following table presents key findings from MD simulations and conformational studies of various 1,2,4-triazole systems.

| Study Focus | Computational Method | Key Parameters Analyzed | Significant Findings | Reference |

|---|---|---|---|---|

| Stability of Triazole-Receptor Complex | Molecular Dynamics (MD) Simulation (20 ns) | Conformational dynamics | The triazole ligand exhibited good stability within the active pocket of the receptor. | researchgate.net |

| Tautomeric Conformations | Density Functional Theory (DFT) | Torsion angles (Φ1, Φ2), relative stability | Identified the most stable tautomers and conformers, with specific torsion angles (e.g., 180°) being favored. | researchgate.net |

| Tautomeric Equilibrium | Quantum-Chemical Calculation (SMD/M06-2X) | Relative stability of tautomers, UV/vis spectra simulation | Theoretical modeling was used to assign structures by comparing simulated spectra with experimental data. | researchgate.net |

| Antioxidant Agent-Enzyme Complexes | Molecular Dynamics (MD) Simulation (100 ns) | RMSD, RMSF, SASA, Rg, MM-PBSA | Simulations indicated great stability for complexes with potential inhibitors and favorable binding free energy. | pensoft.netresearchgate.net |

Theoretical Approaches to Elucidating Reaction Mechanisms and Pathways

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and pathways involved in the synthesis of 1,2,4-triazole derivatives. These approaches can model transition states, calculate activation energies, and map out plausible mechanistic routes that are often difficult to determine experimentally.

One common application is in understanding cyclization reactions. For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles can proceed through a 1,3-dipolar cycloaddition mechanism. nih.gov Theoretical models can elucidate the formation of key intermediates, such as nitrilimine species, and their subsequent reaction with a dipolarophile to form a dihydrotriazole (B8588859) ring, which then aromatizes to the final triazole product. nih.gov

Computational methods are also used to investigate metal-catalyzed reactions. In the copper-catalyzed synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, a plausible mechanism involves a cascade of addition, oxidation, and cyclization steps. nih.gov Theoretical studies can help clarify the role of the catalyst and oxidant (like O2) in each step of the reaction sequence. Similarly, for selenium dioxide-mediated oxidative cyclization of hydrazones, the mechanism is thought to proceed through oxidative addition and reductive elimination processes, which can be modeled computationally to understand electron transfer steps. nih.gov

Metal-free synthesis routes have also been analyzed using theoretical approaches. The reaction of trifluoroacetimidohydrazides with DMF as a carbon source, mediated by iodine, involves an oxidative cyclization. isres.org Computational chemistry can help rationalize how DMF contributes a methine unit to form the triazole ring and the specific roles of the reagents involved. By modeling these pathways, chemists can refine reaction conditions, predict regioselectivity, and design more efficient synthetic strategies for novel 1,2,4-triazole compounds. nih.govisres.org

Computational Prediction of Pharmacokinetic Parameters and Metabolites

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early-stage evaluation of the pharmacokinetic profile of new chemical entities. For 1,2,4-triazole derivatives, various computational models and online servers are utilized to predict their drug-likeness and potential bioavailability. nih.govmdpi.com

These predictive studies help to identify candidates with promising pharmacokinetic profiles while filtering out those likely to fail in later stages of development due to poor ADME properties. nih.gov Parameters frequently evaluated include oral bioavailability, solubility (logS), lipophilicity (logP), and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. For example, in a study of novel indole-1,2,4-triazole hybrids, ADMETlab 2.0 was used for the prediction of pharmacokinetics and toxicological properties. mdpi.com

Computational tools can also predict potential sites of metabolism on a molecule, giving an indication of its metabolic stability and the likely structures of its metabolites. This is crucial for understanding the compound's half-life and potential for producing active or toxic byproducts. Several studies on novel 1,2,4-triazole derivatives have reported promising pharmacokinetic profiles based on these in silico analyses, suggesting their potential as orally bioavailable drug candidates. nih.gov The integration of these predictive models into the design process allows for the optimization of pharmacokinetic properties alongside therapeutic efficacy.

The following table provides a summary of computationally predicted pharmacokinetic parameters for different series of 1,2,4-triazole derivatives.

| Triazole Derivative Series | Computational Tool/Method | Predicted Parameters | Key Findings | Reference |

|---|---|---|---|---|

| Anticancer Triazoles | In silico analysis | Oral bioavailability, pharmacokinetic properties | The newly designed compounds revealed promising pharmacokinetic profiles compared to a reference drug. | nih.gov |

| Indole-Triazole Hybrids | ADMETlab 2.0 online server | Pharmacokinetics, medicinal and toxicological properties | Utilized for comprehensive ADMET screening of the synthesized compounds. | mdpi.com |

| Antioxidant Agents | ADME prediction | Absorption, Distribution, Metabolism, Excretion | Twenty-three substances were selected for further ADME analysis based on favorable predictions. | pensoft.net |

| S-alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-R-1,2,4-triazol-3-thiols | QSAR (Toxicity Estimation Software Tool - TEST) | Acute toxicity (LD50) | Predicted toxicity based on molecular structure to guide further development. | researchgate.net |

Analytical and Spectroscopic Characterization Techniques in Research on 1 Methyl 1h 1,2,4 Triazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR spectra provide distinct signals that correspond to the different types of protons in the molecule. The aldehyde proton (-CHO) characteristically appears as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. The methyl group (N1-CH₃) attached to the triazole ring gives rise to a singlet at approximately δ 3.8 ppm. Additionally, the proton on the triazole ring is observed as a singlet in the range of δ 7.5 to 8.5 ppm.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by mapping the carbon skeleton. The carbon atom of the aldehyde functional group is highly deshielded and resonates significantly downfield, between δ 190 and 195 ppm. The carbon atoms within the 1,2,4-triazole (B32235) ring produce signals in the δ 147–162 ppm range, which is characteristic for carbons in such nitrogen-containing heterocyclic systems.

The specific chemical shifts observed in both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of the target molecule and for distinguishing it from potential isomers or impurities.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8–10.2 | Singlet |

| Methyl (N-CH₃) | ~3.8 | Singlet |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190–195 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization

Mass Spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound, with a molecular formula of C₄H₅N₃O, the expected molecular weight is approximately 111.10 g/mol . moldb.comamericanelements.com Mass spectrometry confirms this molecular weight, providing strong evidence for the compound's identity.

When coupled with liquid chromatography (LC-MS), the technique allows for the separation of the compound from a mixture before it enters the mass spectrometer. This is particularly useful for analyzing reaction progress, identifying byproducts, and assessing the purity of the final product. moldb.combldpharm.com The retention time from the LC provides an additional data point for identification, while the mass spectrum confirms the molecular weight of the eluting compound. synhet.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in this compound by measuring the absorption of infrared radiation at characteristic frequencies corresponding to molecular vibrations.

The most prominent absorption bands in the IR spectrum of this compound are associated with the aldehyde and triazole moieties. A strong, sharp absorption band is typically observed in the range of 1680–1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. The stretching vibrations of the carbon-nitrogen double bonds (C=N) within the triazole ring produce signals in the region of 1560–1620 cm⁻¹. These characteristic absorptions provide clear evidence for the presence of the key functional groups that define the molecule's structure.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | 1680–1700 |

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining high-quality single crystals suitable for X-ray analysis is a prerequisite. While this technique is invaluable for the structural elucidation of related triazole derivatives, specific crystallographic data for the pure this compound compound have not been reported in the literature. The successful application of this technique would unambiguously confirm its molecular geometry and packing in the solid state.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the purification and analysis of this compound. moldb.combldpharm.com It is widely used to assess the purity of a synthesized batch by separating the target compound from any unreacted starting materials, byproducts, or other impurities. The area under the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for a quantitative determination of purity, which is often required to be above 98% for research applications. moldb.com

Furthermore, HPLC methods can be developed for the quantitative analysis of this compound in various matrices. This is demonstrated by the use of HPLC for the determination of the related compound, 1-methyl-1H-1,2,4-triazole, in water samples. researchgate.net Such methods are essential for stability studies, reaction kinetics monitoring, and quality control.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. Table 1: Comparison of Triazole Derivatives

| Compound | Substituent | Aldehyde Reactivity | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | –CH₃ (N1) | Moderate | Moderate (DMSO, EtOH) |

| 5-(Bromoalkyl)-analog | –Br (C5) | High | Low |

| 3-Nitro-analog | –NO₂ (C3) | Very High | Low |

| Data inferred from structural analogs in . |

What are the best practices for determining the crystal structure of this compound using single-crystal X-ray diffraction?

Level: Advanced

Answer:

- Crystal Growth: Use slow evaporation from ethanol/acetone mixtures to obtain high-quality single crystals.

- Data Collection: Collect at low temperature (100 K) to minimize thermal motion. Ensure completeness >95% and redundancy >4.

- Refinement: Use SHELXL with anisotropic displacement parameters for non-H atoms. Validate with CheckCIF and generate ORTEP diagrams (WinGX) for publication .

What common impurities arise during synthesis, and how can they be identified and removed?

Level: Basic

Answer:

- Impurities: Unreacted triazole precursors or oxidized by-products (e.g., carboxylic acids).

- Detection: HPLC (C18 column, MeOH:H₂O mobile phase) or TLC (Rf comparison).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water, 1:3 ratio) .

How can computational methods predict the stability and tautomeric forms of this compound?

Level: Advanced

Answer:

- Tautomer Stability: Perform DFT calculations (B3LYP/6-311+G**) to compare energies of possible tautomers (e.g., aldehyde vs. enol forms).

- Solvent Effects: Use PCM models to simulate solvent interactions (e.g., DMSO vs. water).

- Validation: Correlate computed NMR shifts with experimental data (δ < 0.5 ppm deviation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.